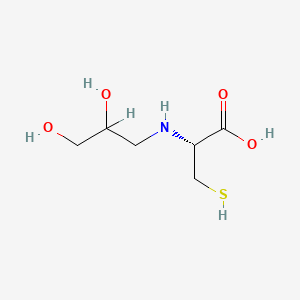
Diazene
Overview
Description
Diazene, also known as diimide or diimine, is a chemical compound with the formula H₂N₂. It exists in two geometric isomers: the E (trans) and Z (cis) forms. This compound is a yellow gas at room temperature and is known for its instability and reactivity. It is commonly used in organic synthesis and has significant applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Oxidation of Hydrazine: One traditional method to prepare this compound involves the oxidation of hydrazine (N₂H₄) with hydrogen peroxide (H₂O₂) or air. The reaction is as follows: [ \text{N}_2\text{H}_4 + \text{H}_2\text{O}_2 \rightarrow \text{N}_2\text{H}_2 + 2\text{H}_2\text{O} ]
Hydrolysis of Diethyl Azodicarboxylate or Azodicarbonamide: Another method involves the hydrolysis of diethyl azodicarboxylate or azodicarbonamide, which produces this compound along with carbon dioxide and ethanol: [ \text{EtO}_2\text{C-N=N-CO}_2\text{Et} \rightarrow \text{HN=NH} + 2\text{CO}_2 + 2\text{HOEt} ]
Thermal Decomposition of 2,4,6-Triisopropylbenzenesulfonylhydrazide: This modern method generates this compound in situ by the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide.
Industrial Production Methods: Due to its instability, this compound is typically generated and used in situ in industrial settings. The production methods often involve the use of precursor reagents that decompose to form this compound under controlled conditions.
Types of Reactions:
Reduction: this compound is known for its ability to reduce alkenes and alkynes. It selectively delivers hydrogen from one face of the substrate, resulting in syn addition similar to metal-catalyzed hydrogenation.
Disproportionation: this compound can undergo disproportionation to form hydrazine (N₂H₄) and nitrogen gas (N₂): [ 2\text{HN=NH} \rightarrow \text{H}_2\text{N-NH}_2 + \text{N}_2 ]
Common Reagents and Conditions:
Carboxylic Acids: These are often added to catalyze the cis-trans isomerization of this compound.
Thermal Decomposition: High temperatures are used to decompose precursor reagents to generate this compound.
Major Products:
Hydrogenation Products: The reduction of alkenes and alkynes by this compound results in the formation of alkanes and alkenes, respectively.
Disproportionation Products: The major products of this compound disproportionation are hydrazine and nitrogen gas.
Scientific Research Applications
Diazene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reducing agent for the hydrogenation of unsaturated compounds.
Biological Studies: this compound-containing compounds have shown pharmacological activities, including antitumor, antimicrobial, and antibacterial effects.
Industrial Applications: this compound is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism by which diazene exerts its effects involves the transfer of hydrogen atoms to unsaturated substrates, resulting in the reduction of double or triple bonds. The molecular targets include alkenes and alkynes, and the pathways involve the formation of intermediate species that facilitate hydrogen transfer.
Comparison with Similar Compounds
Azobenzene: An organic diazene derivative with the formula C₆H₅N=NC₆H₅.
Hydrazine: A related compound with the formula N₂H₄, which can be oxidized to form this compound.
Triazene: A compound with the formula H₂N-N=N-H, similar in structure to this compound.
Uniqueness of this compound: this compound is unique due to its ability to undergo cis-trans isomerization and its selective hydrogenation properties. Unlike metal-catalyzed hydrogenation, this compound-mediated hydrogenation does not require high pressures or expensive catalysts, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2N2/c1-2/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAABOESOVLLHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2H2, H2N2 | |
| Record name | diazene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diazene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189748, DTXSID201336325, DTXSID901336326 | |
| Record name | Diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diazene, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diazene, (1Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.030 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3618-05-1, 15626-42-3, 15626-43-4 | |
| Record name | Diimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3618-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Diazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Diazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diazene, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diazene, (1Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM321PYV3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)
![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)
![3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1210563.png)

![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)
![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)




